molecular formula C8H5Cl2FO3 B1410137 3,5-Dichloro-2-fluoromandelic acid CAS No. 1806280-24-9

3,5-Dichloro-2-fluoromandelic acid

Cat. No.: B1410137
CAS No.: 1806280-24-9
M. Wt: 239.02 g/mol
InChI Key: GQYMIQUECIDYKL-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-fluoromandelic acid is an organic compound characterized by the presence of chlorine and fluorine atoms on a mandelic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-2-fluoromandelic acid can be synthesized through the reaction of 3,5-dichlorobenzoic acid with fluorinating agents under controlled conditions. The reaction typically involves the use of an inert solvent and a catalyst to facilitate the fluorination process. The product is then isolated and purified through crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-fluoromandelic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3,5-Dichloro-2-fluoromandelic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,5-Dichloro-2-fluoromandelic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloromandelic acid
  • 2-Fluoromandelic acid
  • 3,5-Difluoromandelic acid

Uniqueness

3,5-Dichloro-2-fluoromandelic acid is unique due to the combination of chlorine and fluorine atoms on the mandelic acid backbone. This specific arrangement imparts distinct chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(3,5-dichloro-2-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO3/c9-3-1-4(7(12)8(13)14)6(11)5(10)2-3/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYMIQUECIDYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(C(=O)O)O)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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